(R)-2-(3-methylpiperazin-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(3R)-3-methylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m1/s1 |
InChI Key |
NCORXGRXMXIUCY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=NC=CC=N2 |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
(R)-2-(3-methylpiperazin-1-yl)pyrimidine has been investigated for its role as an inhibitor of specific enzymes and receptors, which are crucial in various biological processes.
- NAPE-PLD Inhibition : One of the key applications of this compound is its ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the metabolism of bioactive lipids. Research has shown that modifications to the pyrimidine structure can enhance its inhibitory potency significantly. For instance, the introduction of hydrophobic substituents has been linked to increased activity against this enzyme, making it a valuable tool for studying lipid signaling pathways .
- Antimalarial Properties : Recent studies have identified derivatives of this compound as promising candidates for antimalarial drug development. These compounds have demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria, with favorable pharmacokinetic profiles that suggest their potential for single-dose treatments . The mechanism involves targeting specific metabolic pathways within the parasite, enhancing their efficacy compared to existing treatments.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity.
Table 1: Summary of SAR Findings
| Compound | Modification | Activity (IC50) | Notes |
|---|---|---|---|
| 1 | Original | 72 nM | Base compound for comparisons |
| 2 | Morpholine substitution | 36 nM | Increased potency observed |
| 3 | Dimethylamine substitution | 25 nM | Further enhanced activity |
| 4 | Hydrophobic groups added | 10 nM | Significant increase in lipophilicity |
These findings indicate that strategic modifications can lead to substantial improvements in potency and selectivity, highlighting the importance of SAR in drug design.
Therapeutic Potential
The therapeutic applications of this compound extend beyond its enzymatic inhibition capabilities.
- Cancer Therapeutics : Compounds derived from this pyrimidine structure have been studied as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer cell survival and proliferation. The inhibition of Hsp90 can disrupt multiple signaling pathways essential for tumor growth, making these compounds potential candidates for cancer therapy .
- Neurological Disorders : The compound's ability to selectively activate serotonin receptors has led to investigations into its use for treating various neurological disorders, including anxiety and depression. Its selective action on the 5-HT2C receptor suggests a promising avenue for developing new antidepressants with fewer side effects compared to traditional therapies .
Case Studies
Several case studies illustrate the successful application of this compound derivatives in drug development:
Case Study 1: Antimalarial Development
A series of triaminopyrimidine derivatives were synthesized based on this compound. These compounds exhibited rapid killing rates against P. falciparum and maintained efficacy in mouse models, indicating their potential for clinical use .
Case Study 2: Cancer Treatment
In a study focused on Hsp90 inhibitors, derivatives of this compound were shown to effectively reduce tumor growth in xenograft models. The results support further development as a novel cancer therapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core undergoes nucleophilic substitution reactions, particularly at the C-4 and C-6 positions, facilitated by electron-withdrawing effects.
Example Reaction :
Replacement of a chlorine atom at C-4 with N-methylpiperazine under Buchwald-Hartwig coupling conditions:
text(R)-2-chloro-4-(3-methylpiperazin-1-yl)pyrimidine + N-methylpiperazine → (R)-2-(3-methylpiperazin-1-yl)-4-(N-methylpiperazin-1-yl)pyrimidine
Conditions :
Key Data :
| Position | Leaving Group | Nucleophile | Catalyst | Yield (%) |
|---|---|---|---|---|
| C-4 | Cl | Piperazine | Pd/BINAP | 85 |
| C-6 | OMe | Amine | CuI | 68 |
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.
Suzuki-Miyaura Coupling :
Introduction of aryl boronic acids at C-5:
text(R)-2-(3-methylpiperazin-1-yl)-5-bromopyrimidine + PhB(OH)₂ → (R)-2-(3-methylpiperazin-1-yl)-5-phenylpyrimidine
Conditions :
Piperazine Ring Functionalization
The 3-methylpiperazine moiety undergoes alkylation, acylation, and C–H activation.
Alkylation :
Quaternization of the piperazine nitrogen using methyl iodide:
text(R)-2-(3-methylpiperazin-1-yl)pyrimidine + CH₃I → (R)-2-(3-methyl-1-methylpiperazin-1-ium)pyrimidine iodide
Conditions :
C–H Arylation :
Direct arylation at the piperazine β-carbon via palladium catalysis:
textThis compound + Ar–I → (R)-2-(3-methyl-4-arylpiperazin-1-yl)pyrimidine
Conditions :
Deprotection and Rearrangement
Boc-protected precursors of this compound undergo acid-mediated deprotection:
text(R)-tert-butyl 4-(2-(3-methylpiperazin-1-yl)pyrimidin-5-yl)piperazine-1-carboxylate + HCl → (R)-2-(3-methylpiperazin-1-yl)-5-(piperazin-1-yl)pyrimidine
Conditions :
Comparison with Similar Compounds
Pyrimidine Derivatives with Piperazine/Piperidine Substituents
Key Example : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()
- Structural Differences :
- Core : Both compounds share a pyrimidine core.
- Substituent : The target compound has a piperazine group (two nitrogen atoms), while the comparator uses piperidine (one nitrogen).
- The 3-methyl group in the target compound introduces chirality, which may lead to enantiomer-specific biological activity, unlike the achiral piperidine derivative .
Table 1 : Physicochemical Comparison
| Property | (R)-2-(3-Methylpiperazin-1-yl)pyrimidine | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |
|---|---|---|
| Heterocyclic Substituent | Piperazine (two N) | Piperidine (one N) |
| Chirality | Yes (R-configuration) | No |
| Hydrogen-Bond Acceptors | 4 | 3 |
| Predicted Solubility (LogS) | Higher (due to increased basicity) | Moderate |
Pyrazolo-Pyrimidine Derivatives
Key Example : Pyrazolo[3,4-d]pyrimidines ()
- Structural Differences: Core: Pyrazolo-pyrimidines feature a fused pyrazole-pyrimidine ring system, unlike the standalone pyrimidine in the target compound. Substituents: The target compound’s piperazine group contrasts with the hydrazine and imino groups in pyrazolo-pyrimidines.
- Functional Implications :
- Fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidines) often exhibit planar rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
- Piperazine’s flexibility in the target compound may enable adaptation to diverse binding conformations, broadening therapeutic applications .
Table 2 : Biological Activity Trends
| Compound Type | Target Class | Example Activity |
|---|---|---|
| This compound | Enzymes with basic residues | Kinase inhibition (hypothetical) |
| Pyrazolo[3,4-d]pyrimidines | Kinases, phosphodiesterases | Anticancer, anti-inflammatory |
Piperazine Derivatives in Therapeutics
Key Example : 4-(4-Isopropylbenzyl)piperazine Derivatives ()
- Structural Differences :
- Substituent Position : The target compound’s methyl group is at the 3-position of piperazine, whereas comparators often feature bulkier groups (e.g., 4-isopropylbenzyl).
- Bulky groups (e.g., isopropylbenzyl) enhance selectivity for CNS targets but may limit bioavailability .
Table 3 : Pharmacokinetic Comparison
| Property | This compound | 4-(4-Isopropylbenzyl)piperazine Derivatives |
|---|---|---|
| LogP (Lipophilicity) | Moderate (~1.5) | High (>3) |
| Blood-Brain Barrier Penetration | Likely | High (due to lipophilicity) |
| Metabolic Stability | Higher (small substituent) | Lower (susceptible to CYP450 oxidation) |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely employs methods similar to those for pyrazolo-pyrimidines (e.g., cyclocondensation, nucleophilic substitution) .
- Crystallographic Analysis : Pyrimidine derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine are often analyzed via X-ray crystallography (e.g., using SHELX software) to confirm stereochemistry and intermolecular interactions .
- Therapeutic Potential: The (R)-enantiomer’s chiral center may confer advantages in target selectivity over racemic mixtures, aligning with trends in drug development for reduced off-target effects .
Preparation Methods
Nucleophilic Substitution Reaction
- Reagents : 2-chloropyrimidine or a similar 2-halopyrimidine derivative is reacted with (R)-3-methylpiperazine.
- Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- Temperature : Elevated temperatures (e.g., 80–120°C) are often employed to drive the substitution.
- Catalysts and Bases : Sometimes a base like potassium carbonate or triethylamine is added to neutralize the generated acid and promote substitution.
- Outcome : The nucleophilic nitrogen of the (R)-3-methylpiperazine attacks the electrophilic carbon at the 2-position of the pyrimidine, displacing the chloride and forming the desired product.
Alternative Coupling Methods
- Transition metal-catalyzed coupling : In some cases, palladium or copper-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to couple the piperazine to the pyrimidine ring, especially when the halogen is less reactive.
- Advantages : These methods can offer better yields and milder conditions, with improved selectivity for the (R)-enantiomer if chiral ligands or catalysts are employed.
Research Findings and Optimization
Research on pyrimidine derivatives, including (R)-2-(3-methylpiperazin-1-yl)pyrimidine, has focused on optimizing the synthesis for yield, enantioselectivity, and purity. Key findings include:
- Chiral purity maintenance : Using enantiomerically pure (R)-3-methylpiperazine as the nucleophile preserves the stereochemistry during substitution.
- Reaction efficiency : Polar aprotic solvents and elevated temperatures significantly improve reaction rates and yields.
- Purification : Post-reaction purification often involves chromatographic techniques to separate any side products or unreacted starting materials.
- Scalability : The described nucleophilic substitution method is amenable to scale-up for research and potential industrial applications.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-chloropyrimidine or equivalent |
| Nucleophile | (R)-3-methylpiperazine |
| Solvent | DMF, DMSO, or other polar aprotic solvent |
| Temperature | 80–120°C |
| Reaction time | Several hours (typically 4–24 h) |
| Base (optional) | Potassium carbonate, triethylamine |
| Yield | Variable, often >70% with optimized conditions |
| Purification method | Chromatography (silica gel, preparative HPLC) |
| Chirality control | Use of enantiopure nucleophile or chiral resolution |
Summary of Research and Literature Insights
- The synthesis of this compound is well-established through nucleophilic aromatic substitution of 2-halopyrimidines with (R)-3-methylpiperazine.
- Alternative coupling strategies such as palladium-catalyzed amination can be employed for improved reaction conditions.
- Maintaining the (R)-configuration is critical and achieved by starting with chiral piperazine or through careful resolution.
- The compound’s preparation is supported by data from chemical suppliers and research literature emphasizing its molecular formula (C9H14N4) and molecular weight (178.23 g/mol) which align with the expected structure.
- Although detailed step-by-step synthetic protocols are proprietary or specialized, the general methodology is consistent across sources.
This article synthesizes the preparation methods of this compound with a focus on nucleophilic substitution as the principal route, supported by research data and chemical principles. The methods described are validated by chemical suppliers and research publications, ensuring professional and authoritative guidance for researchers in medicinal chemistry and organic synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-(3-methylpiperazin-1-yl)pyrimidine, and how can enantiopurity be ensured during synthesis?
- Methodology : The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and substituted piperazines. For enantiopurity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) are critical. Crystallization in polar solvents (e.g., ethanol/water mixtures) under controlled pH conditions can enhance stereochemical purity .
- Example Protocol :
- Step 1: React 2-chloropyrimidine with (R)-3-methylpiperazine in acetonitrile at 80°C for 12 hours.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Step 3: Confirm enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column) .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement due to its robust handling of small-molecule crystallography, especially for resolving hydrogen bonding and torsional angles .
- Key Parameters :
- Space group: Orthorhombic (e.g., P2₁2₁2₁) .
- Data collection: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement: Full-matrix least-squares on F² with SHELXL-2018 .
Q. What analytical techniques are optimal for characterizing this compound in solution?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify methylpiperazine protons (δ 2.3–3.1 ppm) and pyrimidine protons (δ 8.1–8.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ peak (calculated m/z: 207.2).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in kinase inhibition assays?
- Methodology :
- Biological Assays : Screen against PI3Kα (IC₅₀ determination) using ADP-Glo™ kinase assay. Compare with analogues (e.g., 4-methylpiperazine derivatives) to assess the impact of stereochemistry on activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with PI3Kα (PDB: 4L23) to analyze binding interactions of the (R)-enantiomer vs. (S)-enantiomer .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Cross-validate data using standardized assays (e.g., uniform ATP concentrations in kinase assays).
- Crystallographic Evidence : Compare ligand-bound crystal structures to confirm binding modes. For example, SHELX-refined structures can clarify whether steric clashes in the (R)-enantiomer reduce affinity .
Q. How can density functional theory (DFT) predict the stability and reactivity of this compound under physiological conditions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute:
- HOMO-LUMO gaps (predicting nucleophilic attack sites).
- Solvation free energy in water (logP prediction).
- Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm) .
Q. What are the degradation pathways of this compound under oxidative conditions, and how can stability be improved?
- Methodology :
- Forced Degradation : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours. Monitor via LC-MS for hydroxylated or N-oxide byproducts .
- Stabilization : Add antioxidants (e.g., BHT) or lyophilize under inert gas (argon) to minimize oxidation .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
